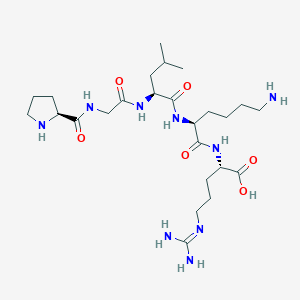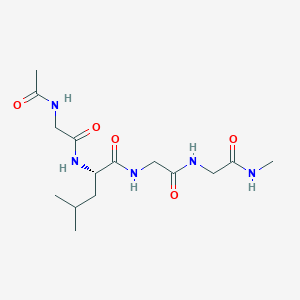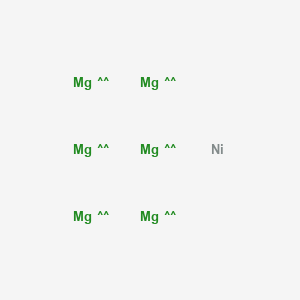![molecular formula C17H28OSi2 B14238228 tert-Butyl(dimethyl){3-[(trimethylsilyl)ethynyl]phenoxy}silane CAS No. 335396-04-8](/img/structure/B14238228.png)
tert-Butyl(dimethyl){3-[(trimethylsilyl)ethynyl]phenoxy}silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl(dimethyl){3-[(trimethylsilyl)ethynyl]phenoxy}silane is a complex organosilicon compound It is characterized by the presence of a tert-butyl group, dimethylsilyl group, and a phenoxy group substituted with a trimethylsilyl-ethynyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(dimethyl){3-[(trimethylsilyl)ethynyl]phenoxy}silane typically involves multiple steps. One common method includes the reaction of 3-bromoanisole with trimethylsilylacetylene in the presence of a palladium catalyst to form 3-[(trimethylsilyl)ethynyl]anisole. This intermediate is then subjected to a reaction with tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl(dimethyl){3-[(trimethylsilyl)ethynyl]phenoxy}silane can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized under specific conditions.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The ethynyl group can participate in coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: Reagents such as tetrabutylammonium fluoride for desilylation.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, desilylation of the trimethylsilyl group would yield the corresponding ethynyl derivative.
Applications De Recherche Scientifique
tert-Butyl(dimethyl){3-[(trimethylsilyl)ethynyl]phenoxy}silane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and materials science.
Medicine: Investigated for its role in drug development and delivery systems.
Industry: Utilized in the production of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of tert-Butyl(dimethyl){3-[(trimethylsilyl)ethynyl]phenoxy}silane involves its ability to undergo various chemical transformations. The molecular targets and pathways depend on the specific application and the functional groups involved. For example, in coupling reactions, the ethynyl group acts as a nucleophile, participating in the formation of new carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyldimethylsilanol: Similar in structure but lacks the phenoxy and ethynyl groups.
tert-Butyldimethylsilane: Similar but does not contain the phenoxy group.
Trimethylsilylacetylene: Contains the ethynyl group but lacks the tert-butyl and phenoxy groups.
Uniqueness
tert-Butyl(dimethyl){3-[(trimethylsilyl)ethynyl]phenoxy}silane is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structural complexity and versatility make it a valuable compound in research and industrial applications.
Propriétés
Numéro CAS |
335396-04-8 |
|---|---|
Formule moléculaire |
C17H28OSi2 |
Poids moléculaire |
304.6 g/mol |
Nom IUPAC |
tert-butyl-dimethyl-[3-(2-trimethylsilylethynyl)phenoxy]silane |
InChI |
InChI=1S/C17H28OSi2/c1-17(2,3)20(7,8)18-16-11-9-10-15(14-16)12-13-19(4,5)6/h9-11,14H,1-8H3 |
Clé InChI |
VZRDUGLVCLKIGK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)C#C[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



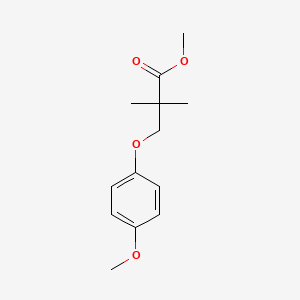
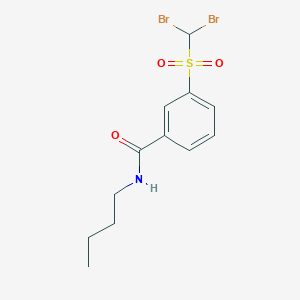
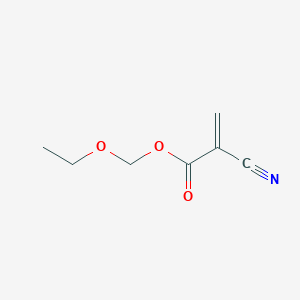

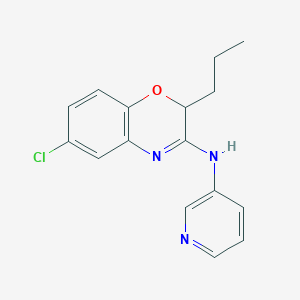
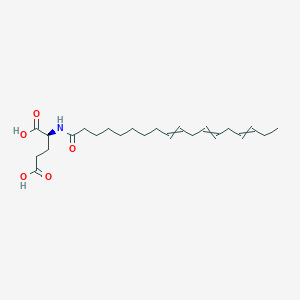
![([1,1'-Biphenyl]-4-yl)methyl 3-hydroxybutanoate](/img/structure/B14238179.png)
![Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-3-phenoxy-, (1S,2S,3R,5R)-](/img/structure/B14238182.png)
![[(2R,4S)-4-chloro-1,3-dioxolan-2-yl]methanol;4-nitrobenzoic acid](/img/structure/B14238185.png)
![4,4'-[1-(4-Aminophenyl)ethane-1,1-diyl]bis(2-methylphenol)](/img/structure/B14238202.png)
